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molecular formula C16H16N2 B8293516 2-o-Tolyl-2-(m-tolylamino)acetonitrile

2-o-Tolyl-2-(m-tolylamino)acetonitrile

Cat. No. B8293516
M. Wt: 236.31 g/mol
InChI Key: AFIKYGPHMAGHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329756B2

Procedure details

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stirring bar was added m-toluidine (365 mg, 3.4 mmol), o-tolualdehyde (391 mg, 3.3 mmol) and 5 mL of dry acetonitrile. The solution was stirred to make a homogeneous solution, then trimethylsilyl cyanide (480 μL, 3.6 mmol) was added and the solution stirred at room temperature for 23 h. The reaction was quenched by adding 5.5 mL satureated ammonium chloride solution and allowed to vent. The reaction mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product (50% dichloromethane/hexanes, Rf=0.025). The crude was dissolved in a minimal amount of boiling toluene, a 4-5 fold volume of hexanes added and the solution allowed to sit for several hours, filtered, and dried to give XXX (531 mg, 68.1% yield) as a crystalline solid. Approximately 400 mg of the recrystallized material was additionally purified by flash chromatography using 50% dichloromethane/hexanes, which, after concentration, gave XXX as a white crystalline solid (m.p. 103-104° C.).
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
480 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
68.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[C:9]1([CH3:17])[C:10]([CH:15]=O)=[CH:11][CH:12]=[CH:13][CH:14]=1.[C:18](#[N:20])C.C[Si](C#N)(C)C>C1(C)C=CC=CC=1>[C:9]1([CH3:17])[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]([NH:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)[C:18]#[N:20]

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
391 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
480 μL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stirring bar
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature for 23 h
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 5.5 mL
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (50% dichloromethane/hexanes, Rf=0.025)
WAIT
Type
WAIT
Details
to sit for several hours
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(C#N)NC=1C=C(C=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 531 mg
YIELD: PERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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